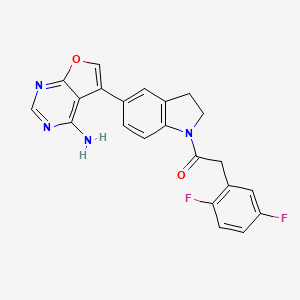

Perk-IN-3

货号 B8552490

分子量: 406.4 g/mol

InChI 键: VODMNNHLALPLST-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08598156B2

Procedure details

To a stirred dark brownish solution of 5-(2,3-dihydro-1H-indol-5-yl)furo[2,3-d]pyrimidin-4-amine (360 mg, 1.43 mmol) and HATU (597 mg, 1.57 mmol, 1.1 equiv) in 3 mL of DMF was added DIEA (274 uL, 1.57 mmol, 1.1 equiv). To this mixture was added (2,5-difluorophenyl)acetic acid portionwise (246 mg total, 1.43 mmol, 1 equiv) over a 1 h period. The mixture was stirred for another 2 h and then added to 50 mL of ice water. The resulting suspension was filtered. The brownish cake was washed with water (2×10 mL) and then sucked under house vacuum for 20 h to give crude product (760 mg). This material was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an SF25-60 g silica gel cartridge using gradient elution of 1% A to 55% A (A was a mixture of 3200 mL DCM, 800 mL of MeOH and 80 mL of conc NH4OH). The desired product eluted from 29-32%. Each fraction was checked by LCMS and the 2 pure fractions were combined with impure product from a previous run and concentrated in vacuo. The residue was dissolved in 10% MeOH in CHCl3, and filtered The filtrate was concentrated in vacuo. The residue was taken up in 1.5 mL of CHCl3, and MTBE (1 mL) and hexane (7 mL) were added to give a suspension. Which was filtered. The cake was washed with hexane (2×4 mL) and then dried under vacuum at 65° C. for 18 h to afford 5-{1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indol-5-yl}furo[2, 3-d]pyrimidin-4-amine (295 mg) as an off-white solid. NMR, LCMS and HPLC showed this sample was pure. LC-MS (ES) m/z=407 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.28 (t, J=8.6 Hz, 2H), 3.96 (s, 3H), 4.30 (t, J=8.5 Hz, 2H), 7.13-7.28 (m, 3H), 7.30 (d, J=9.1 Hz, 1H), 7.40 (s, 1H), 7.93 (s, 1H), 8.12 (d, J=8.3 Hz, 1H), 8.25 (s, 1H), NH2 protons are not visible.

Name

5-(2,3-dihydro-1H-indol-5-yl)furo[2,3-d]pyrimidin-4-amine

Quantity

360 mg

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

50 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[C:18]4[C:17]([NH2:19])=[N:16][CH:15]=[N:14][C:13]=4[O:12][CH:11]=3)=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[F:53][C:54]1[CH:59]=[CH:58][C:57]([F:60])=[CH:56][C:55]=1[CH2:61][C:62](O)=[O:63]>CN(C=O)C.CO.C(Cl)Cl>[F:53][C:54]1[CH:59]=[CH:58][C:57]([F:60])=[CH:56][C:55]=1[CH2:61][C:62]([N:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[C:18]4[C:17]([NH2:19])=[N:16][CH:15]=[N:14][C:13]=4[O:12][CH:11]=3)=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:63] |f:1.2|

|

Inputs

Step One

|

Name

|

5-(2,3-dihydro-1H-indol-5-yl)furo[2,3-d]pyrimidin-4-amine

|

|

Quantity

|

360 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC2=CC(=CC=C12)C1=COC=2N=CN=C(C21)N

|

|

Name

|

|

|

Quantity

|

597 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

274 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=C(C=C1)F)CC(=O)O

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for another 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The brownish cake was washed with water (2×10 mL)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

sucked under house vacuum for 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give crude product (760 mg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed onto a dryload cartridge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

WASH

|

Type

|

WASH

|

|

Details

|

elution of 1% A to 55% A (A

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of 3200 mL DCM, 800 mL of MeOH and 80 mL of conc NH4OH)

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted from 29-32%

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 10% MeOH in CHCl3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered The filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MTBE (1 mL) and hexane (7 mL) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a suspension

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Which was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was washed with hexane (2×4 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 65° C. for 18 h

|

|

Duration

|

18 h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)F)CC(=O)N1CCC2=CC(=CC=C12)C1=COC=2N=CN=C(C21)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 295 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |